molecular formula C26H25N3O2 B10950033 (4-Benzylpiperidin-1-yl)(6-methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone

(4-Benzylpiperidin-1-yl)(6-methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone

Cat. No.: B10950033
M. Wt: 411.5 g/mol
InChI Key: PHMYSSJPSSBAHT-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERIDINO)(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE is a complex organic compound that features a combination of piperidine, isoxazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERIDINO)(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE typically involves multi-step organic reactions. One common approach is the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERIDINO)(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenated reagents, organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-BENZYLPIPERIDINO)(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERIDINO)(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BENZYLPIPERIDINO)(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE is unique due to its combination of piperidine, isoxazole, and pyridine moieties, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C26H25N3O2/c1-18-16-22(23-24(28-31-25(23)27-18)21-10-6-3-7-11-21)26(30)29-14-12-20(13-15-29)17-19-8-4-2-5-9-19/h2-11,16,20H,12-15,17H2,1H3

InChI Key

PHMYSSJPSSBAHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5

Origin of Product

United States

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